4-(4-benzylpiperidin-1-yl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Benzyl-1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolopyrimidine core, and multiple aromatic substituents. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, particularly in the development of kinase inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives can be used in the presence of a suitable base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
4-Benzyl-1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby disrupting signaling pathways that regulate cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinases and have similar structural features.
4-Bromobenzyl alcohol: This compound shares the bromophenyl group but has different functional groups and applications.
4-Bromobiphenyl: Similar in having a bromophenyl group, but differs in its overall structure and chemical properties.
Uniqueness
4-Benzyl-1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine is unique due to its specific combination of aromatic rings and the piperidine core, which confer distinct biological activities and chemical reactivity. Its ability to selectively inhibit certain protein kinases makes it a valuable compound for targeted cancer therapy research.
Properties
Molecular Formula |
C30H27BrN4 |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H27BrN4/c31-25-11-13-26(14-12-25)35-20-27(24-9-5-2-6-10-24)28-29(32-21-33-30(28)35)34-17-15-23(16-18-34)19-22-7-3-1-4-8-22/h1-14,20-21,23H,15-19H2 |
InChI Key |
JBDWVUYDBATWPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
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